methanone](/img/structure/B12118929.png)

[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-methylpiperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

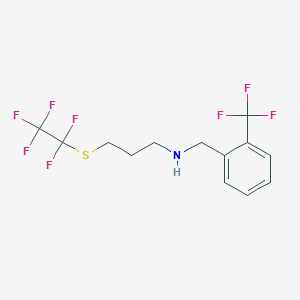

2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is an organic compound that features a benzothiazole ring fused to a pyridine ring, with a piperidine moiety attached via a methanone linkage

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Weg beginnt mit der Bildung des Benzothiazolrings, gefolgt von der Einführung des Pyridinrings. Der letzte Schritt beinhaltet die Anlagerung des Piperidinrests über eine Methanonbindung.

Bildung des Benzothiazolrings: Dies kann erreicht werden, indem man 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen reagieren lässt.

Einführung des Pyridinrings: Das Benzothiazol-Zwischenprodukt wird dann mit einem Pyridinderivat umgesetzt, häufig durch eine nucleophile Substitutionsreaktion.

Anlagerung des Piperidinrests: Der letzte Schritt beinhaltet die Reaktion des Pyridin-Benzothiazol-Zwischenprodukts mit 4-Methylpiperidin in Gegenwart eines Kupplungsreagens wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid), um die Methanonbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und den Einsatz von automatisierten Reinigungssystemen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinrest, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können die Methanonbindung angreifen und sie in eine Methylengruppe umwandeln.

Substitution: Der Benzothiazol- und der Pyridinring können jeweils elektrophilen und nucleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Die elektrophilen Substitutionen am Benzothiazolring können durch Reagenzien wie Brom oder Salpetersäure erleichtert werden, während die nucleophilen Substitutionen am Pyridinring mit Alkylhalogeniden oder Acylchloriden erreicht werden können.

Hauptprodukte

Oxidation: N-Oxide des Piperidinrests.

Reduktion: Methanol-Derivate.

Substitution: Verschiedene substituierte Benzothiazol- und Pyridinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere in den Bereichen Onkologie und Neurologie.

Medizin

Medizinisch wird 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon auf seine möglichen therapeutischen Wirkungen untersucht. Es hat in präklinischen Studien vielversprechend als Antikrebsmittel und als Modulator neurologischer Pfade gezeigt.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In Krebszellen kann es wichtige Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Apoptose führt. In neurologischen Anwendungen kann es Neurotransmitterrezeptoren modulieren und Signaltransduktionswege beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. In neurological applications, it may modulate neurotransmitter receptors, affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon: Einzigartig aufgrund seiner spezifischen Kombination von Benzothiazol-, Pyridin- und Piperidinresten.

2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Methylgruppe am Piperidinring.

2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon: Weist eine Phenylgruppe am Piperidinring auf, was seine biologische Aktivität verändern kann.

Einzigartigkeit

Die Einzigartigkeit von 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanon liegt in seiner spezifischen strukturellen Konfiguration, die ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C19H19N3OS |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C19H19N3OS/c1-13-8-11-22(12-9-13)19(23)14-5-4-10-20-17(14)18-21-15-6-2-3-7-16(15)24-18/h2-7,10,13H,8-9,11-12H2,1H3 |

InChI-Schlüssel |

SYOXQSMABPKBML-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)

![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)

![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)

![2-[(2,3-dimethylphenyl)amino]-4-(2-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B12118896.png)

![Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12118906.png)

![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)

![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)